

Spectroscopic Profile of Benzyl Vinyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl vinyl ether*

Cat. No.: *B3024430*

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An In-depth Analysis of NMR and IR Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **benzyl vinyl ether**, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable insights for compound identification, purity assessment, and reaction monitoring. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **benzyl vinyl ether**, presented in tabular format for clarity.

^1H NMR Data

The ^1H NMR spectrum of **benzyl vinyl ether** exhibits characteristic signals corresponding to the vinyl and benzyl moieties. The data presented here was recorded on a 400 MHz instrument in deuterated chloroform (CDCl_3).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.39-7.29	multiplet	-	5	Ar-H
6.57	doublet of doublets	14.3, 6.8	1	-O-CH=CH ₂
4.76	singlet	-	2	-CH ₂ -Ar
4.30	doublet of doublets	14.3, 2.0	1	-O-CH=CH ₂ (trans)
4.08	doublet of doublets	6.8, 2.0	1	-O-CH=CH ₂ (cis)

¹³C NMR Data

Obtaining a definitive, peer-reviewed ¹³C NMR spectrum for **benzyl vinyl ether** monomer proved challenging within the scope of this search. While data for poly(**benzyl vinyl ether**) is available, specific chemical shifts for the monomer are not consistently reported in readily accessible literature. However, based on typical chemical shift ranges for similar structures, the following are expected approximate values.

Chemical Shift (δ) ppm	Carbon Assignment
~151	-O-CH=CH ₂
~137	Ar-C (quaternary)
~128.5	Ar-CH (ortho)
~128	Ar-CH (para)
~127.5	Ar-CH (meta)
~87	-O-CH=CH ₂
~72	-CH ₂ -Ar

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **benzyl vinyl ether** is characterized by absorption bands corresponding to its ether linkage, vinyl group, and aromatic ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080-3030	Medium	Aromatic and Vinyl C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (in -CH ₂ -)
1640, 1615	Medium, Strong	C=C stretch (vinyl group, often a doublet)
~1495, 1450	Medium	Aromatic C=C stretch
~1205	Strong	Asymmetric C-O-C stretch
~960	Strong	=C-H bend (out-of-plane, trans)
~815	Strong	=C-H bend (out-of-plane, terminal)
~740, 695	Strong	Aromatic C-H bend (out-of-plane)

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra as presented in this guide.

NMR Spectroscopy

Sample Preparation: A sample of **benzyl vinyl ether** (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

- ^1H NMR: The spectrum is recorded with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.
- ^{13}C NMR: The spectrum is acquired with proton decoupling. A spectral width of about 240 ppm is used, with a relaxation delay of 2 seconds and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio. The FID is processed with an exponential line broadening of 1-2 Hz.

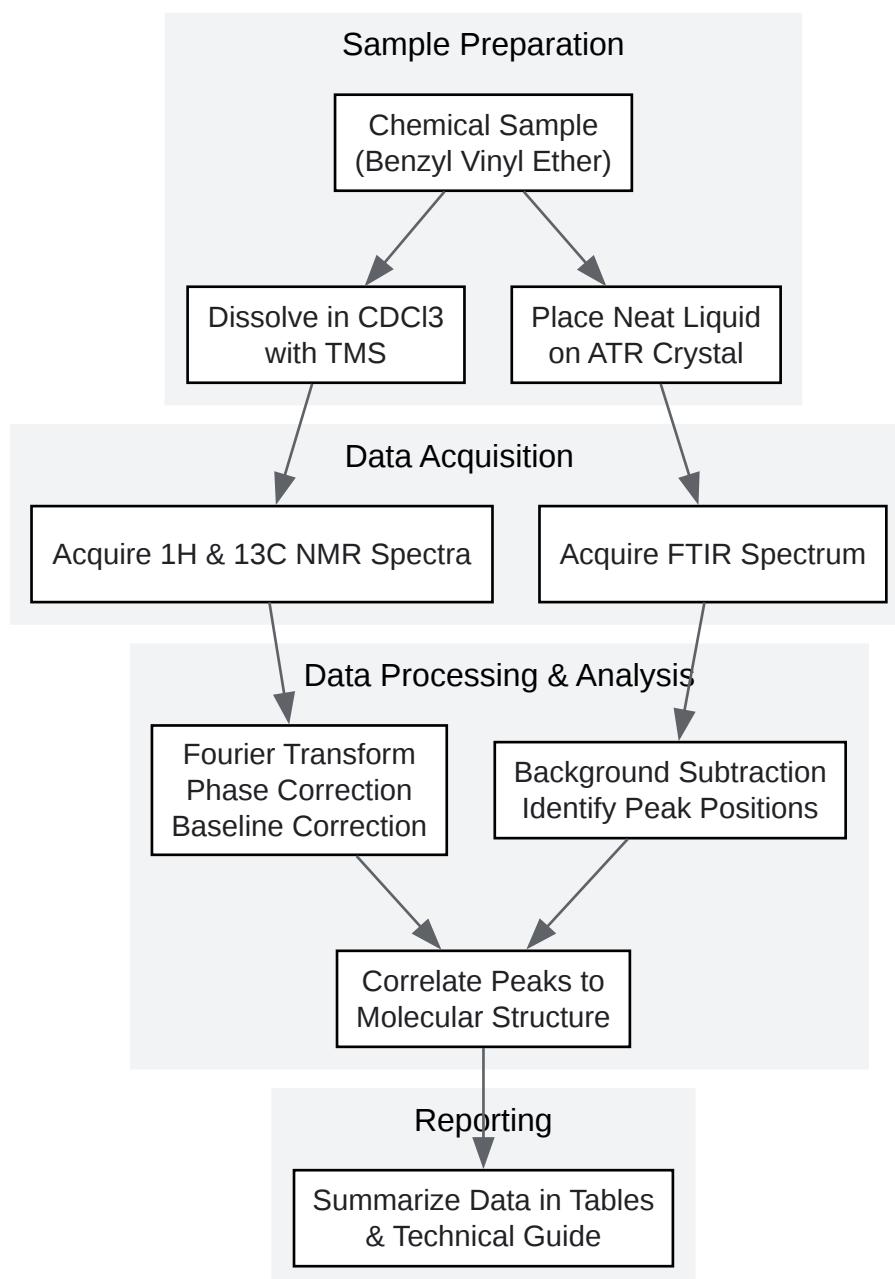
Infrared (IR) Spectroscopy

Instrumentation and Sample Preparation: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **benzyl vinyl ether** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to generate the final spectrum. The resulting spectrum is presented in terms of transmittance or absorbance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample like **benzyl vinyl ether**.

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Workflow for Spectroscopic Analysis

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